molecular formula C17H20N4O4S B2567154 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 850935-86-3

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

货号 B2567154
CAS 编号: 850935-86-3
分子量: 376.43
InChI 键: PLKPVBOIIGADJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, the proteins that regulate the immune system.

作用机制

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. Cytokines play a crucial role in the immune system by regulating the function of immune cells. However, in autoimmune diseases, the production of cytokines is dysregulated, leading to chronic inflammation and tissue damage. By blocking the activity of JAK enzymes, this compound can reduce the production of cytokines and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on JAK3, one of the four JAK enzymes. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).

实验室实验的优点和局限性

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and its mechanism of action is well understood. In addition, this compound has been extensively studied in preclinical and clinical trials, and its safety and efficacy profile is well established. However, this compound also has some limitations for laboratory experiments. It is a potent inhibitor of JAK3, and its off-target effects on other JAK enzymes and signaling pathways need to be carefully evaluated. In addition, this compound has a short half-life in vivo, which may limit its efficacy in chronic diseases.

未来方向

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has opened up a new avenue for the treatment of autoimmune diseases, and several other JAK inhibitors are currently under development. Future research directions for this compound and other JAK inhibitors include:
1. Combination therapy: JAK inhibitors may be used in combination with other drugs such as biologics or small molecule inhibitors to achieve better efficacy and reduce the risk of side effects.
2. Targeted delivery: JAK inhibitors may be delivered to specific tissues or cells using targeted drug delivery systems such as nanoparticles or liposomes.
3. New indications: JAK inhibitors may be investigated for their potential use in other autoimmune diseases or non-autoimmune diseases such as cancer.
4. Safety and toxicity: The long-term safety and toxicity of JAK inhibitors need to be carefully evaluated in clinical trials, especially in vulnerable populations such as pregnant women and children.
In conclusion, this compound is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and biochemical and physiological effects have been well studied. However, further research is needed to fully understand its potential and limitations, and to develop new and better therapies for autoimmune diseases.

合成方法

The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide involves several steps, starting from commercially available starting materials. The first step is the formation of the oxadiazole ring by reacting 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride and then with hydrazine hydrate. The resulting hydrazide is then coupled with 4-piperidin-1-ylsulfonylbenzoic acid to form the target molecule.

科学研究应用

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, such as joint pain and inflammation, and also in improving the quality of life of patients with psoriasis. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and alopecia areata.

属性

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15(18-17-20-19-16(25-17)13-4-5-13)12-6-8-14(9-7-12)26(23,24)21-10-2-1-3-11-21/h6-9,13H,1-5,10-11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPVBOIIGADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。